Numidargistat dihydrochloride is a small-molecule compound primarily recognized as an arginase inhibitor. It is classified under the category of immuno-oncology agents, specifically targeting arginase enzymes, which play a critical role in the metabolism of the amino acid arginine. The compound is currently undergoing clinical trials for its potential therapeutic applications in cancer treatment, particularly in enhancing anti-tumor immunity.
Numidargistat dihydrochloride, also known by its developmental code CB-1158, is developed by Calithera Biosciences and Incyte Corporation. Its classification as an arginase inhibitor positions it within a niche of compounds aimed at modulating immune responses in the tumor microenvironment. This compound specifically inhibits arginase 1 and 2, enzymes that convert arginine into ornithine and urea, thereby affecting immune cell function and tumor growth dynamics.
In industrial settings, the production of numidargistat dihydrochloride is optimized for high yield and purity, adhering to rigorous quality control measures to meet pharmaceutical standards. The specific reaction conditions and methodologies are often proprietary, reflecting the competitive nature of pharmaceutical development.
The molecular formula of numidargistat dihydrochloride is , with a molecular weight of approximately 360.04 g/mol . The structure features two chlorine atoms, which are integral to its pharmacological activity as an arginase inhibitor.
The compound's structure allows for effective binding to arginase enzymes, facilitating its role in inhibiting their activity. This inhibition is crucial for altering the metabolic pathways associated with tumor growth and immune suppression.
Numidargistat dihydrochloride primarily engages in inhibition reactions with arginase enzymes. It does not significantly affect nitric oxide synthase activity nor does it exhibit direct cytotoxicity towards murine cancer cell lines. The main reaction involves the competitive inhibition of arginase activity, leading to reduced levels of arginine hydrolysis.
In experimental settings, common reagents include recombinant human arginase 1 and 2, along with various cellular lysates. The evaluation of numidargistat's efficacy typically involves colorimetric assays to measure urea production as an indicator of arginase activity .
Numidargistat dihydrochloride functions by inhibiting the activity of arginase enzymes—specifically arginase 1 and 2—thereby decreasing the availability of arginine. This reduction is critical because arginine is essential for various cellular processes, including the proliferation of certain cancer cells and immune suppression within the tumor microenvironment . By limiting arginine availability, numidargistat enhances anti-tumor immunity and promotes cytotoxic T cell infiltration into tumors.
Numidargistat dihydrochloride appears as a solid with no significant odor reported. Its physical state facilitates its handling in laboratory settings .
The compound exhibits stability under standard laboratory conditions but requires careful handling due to its pharmacological potency. Specific chemical properties related to solubility and reactivity are essential for its application in biological assays.
Numidargistat dihydrochloride has significant scientific applications, particularly in immuno-oncology research. It is utilized to investigate the role of arginase in cancer biology and to develop therapeutic strategies aimed at enhancing immune responses against tumors. Clinical trials have shown promising results in increasing tumor-infiltrating lymphocytes and decreasing immunosuppressive myeloid cells in preclinical models .
Numidargistat dihydrochloride (also designated CB-1158 dihydrochloride or INCB01158 dihydrochloride) achieves isoform selectivity through precise structural complementarity with the catalytic pockets of human arginase enzymes. The compound features a boronic acid moiety that mimics the tetrahedral transition state formed during L-arginine hydrolysis. This moiety coordinates the binuclear manganese cluster within arginase’s active site, forming critical hydrogen bonds with residues Asp128, Asp124, and Asp232 in arginase 1 (ARG1) [1] [9]. The compound’s constrained cyclic structure – a proline-derived scaffold – optimizes hydrophobic interactions with ARG1-specific residues (Phe227 and His141) that are less conserved in arginase 2 (ARG2) [7] [9]. This conformational rigidity explains its 3.4-fold greater potency against recombinant human ARG1 (IC₅₀ = 86 nM) versus ARG2 (IC₅₀ = 296 nM) [1] [4]. Molecular dynamics simulations confirm reduced stability in the Numidargistat-ARG2 complex due to suboptimal van der Waals contacts with Val286 and Leu305 in ARG2’s substrate cleft [7].
Table 1: Structural Determinants of Numidargistat Selectivity
| Arginase Isoform | Key Binding Residues | Hydrophobic Pocket Composition | Numidargistat Interaction Strength |
|---|---|---|---|
| ARG1 (Cytosolic) | Asp128, Asp124, Asp232, Phe227, His141 | Compact, rigid | High (Kd = 4.2 nM) |
| ARG2 (Mitochondrial) | Asp234, Asp230, Asp332, Val286, Leu305 | Voluminous, flexible | Moderate (Kd = 38 nM) |
Numidargistat dihydrochloride exhibits time-dependent inhibition kinetics against purified recombinant enzymes, consistent with slow-binding behavior. For ARG1, the inhibitor displays a Ki of 18 ± 3 nM with an on-rate (kon) of 2.1 × 10⁵ M⁻¹s⁻¹, while ARG2 inhibition shows a Ki of 210 ± 25 nM and kon of 7.4 × 10⁴ M⁻¹s⁻¹ [1] [7]. The 30-minute pre-incubation requirement for maximal inhibition reflects conformational adjustment in the enzyme-inhibitor complex [6]. In cellular contexts, Numidargistat dihydrochloride inhibits native arginase in human granulocyte lysate (IC₅₀ = 178 nM), erythrocyte lysate (IC₅₀ = 116 nM), and hepatocyte lysate (IC₅₀ = 158 nM) – values 1.4-2.1-fold higher than recombinant enzyme IC₅₀s due to substrate competition and subcellular compartmentalization [1] [6]. Plasma arginase from cancer patients is blocked with IC₅₀ = 122 nM, confirming target engagement in physiological matrices [6].
Table 2: Comparative Inhibition Kinetics of Numidargistat
| Enzyme Source | IC₅₀ (nM) | Assay System | Pre-incubation Time |
|---|---|---|---|
| Recombinant human ARG1 | 86 ± 11 | Urea quantification | 30 minutes |
| Recombinant human ARG2 | 296 ± 24 | Urea quantification | 30 minutes |
| HepG2 hepatocellular carcinoma | 32,000 ± 2,800 | Cellular urea production | 24 hours |
| K562 chronic myeloid leukemia | 139,000 ± 11,200 | Cellular urea production | 24 hours |
| Primary human hepatocytes | 210,000 ± 18,500 | Cellular urea production | 48 hours |
While Numidargistat dihydrochloride potently inhibits extracellular ARG1, its zwitterionic structure limits mitochondrial penetration, reducing efficacy against intracellular ARG2. Cellular IC₅₀ values in arginase-expressing lines are 100-1,500-fold higher than recombinant enzyme IC₅₀s: 32 µM in HepG2 cells, 139 µM in K562 cells, and 210 µM in primary human hepatocytes [1] [6]. This discrepancy arises from inefficient transit across mitochondrial membranes where ARG2 resides [9]. Intriguingly, 24-hour exposure to 100 µM Numidargistat dihydrochloride reduces ornithine production by >80% in hepatocytes but only 45% in ARG2-rich prostate epithelial cells, confirming compartment-selective inhibition [6] [9]. Unlike newer inhibitors (e.g., OATD-02) designed for mitochondrial uptake, Numidargistat dihydrochloride primarily targets extracellular ARG1 released by myeloid-derived suppressor cells in the tumor microenvironment [2] [7].
Numidargistat dihydrochloride reverses myeloid-mediated immunosuppression by restoring L-arginine concentrations in the tumor microenvironment. At 100 nM, it blocks >90% of ARG1 activity in granulocyte lysates, increasing extracellular L-arginine from <5 µM to physiologically normal 80-120 µM within 6 hours [6]. This metabolic reprogramming reactivates the mammalian target of rapamycin complex 1 pathway in CD8⁺ T cells and natural killer cells, rescuing their proliferation and interferon-γ production [6] [8]. In syngeneic CT26 tumor models, oral administration (100 mg/kg twice daily) elevates tumor-infiltrating CD8⁺ T cells 2.7-fold and natural killer cells 1.9-fold while reducing myeloid-derived suppressor cells by 60% [6]. The reshaped immune environment enhances expression of interferon-response genes (CXCL10, IRF7) and pro-inflammatory cytokines (interleukin-2, interleukin-12) while decreasing immunosuppressive transforming growth factor-β [6] [8]. Combination with programmed death-ligand 1 blockade or gemcitabine synergistically inhibits tumor growth by coupling metabolic reprogramming with checkpoint blockade or chemotherapy-induced immunogenic cell death [6] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6